

# "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate" potential applications

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## Compound of Interest

Compound Name:	<i>Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate</i>
CAS No.:	104036-19-3
Cat. No.:	B598555

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## Technical Monograph: Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Advanced Scaffolds in Medicinal Chemistry & Drug Design

### Executive Summary

**Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate** represents a specialized class of des-symmetrized cyclohexane scaffolds.[1] Unlike simple cyclohexane derivatives, the introduction of a methyl group at the C1 position (geminal to the ester) creates a quaternary carbon center. [1] This structural modification induces significant conformational rigidity via the Thorpe-Ingold effect, locking the cyclohexane ring into specific chair conformations that are highly valuable for positioning pharmacophores in 3D space.[1]

This guide analyzes the molecule's utility as a high-value intermediate for Metabotropic Glutamate Receptor (mGluR) modulators, conformationally restricted amino acid analogs, and novel polymer monomers.[1]

## Part 1: Structural & Stereochemical Analysis[1]

The core value of this molecule lies in its stereoisomerism.[1] The relationship between the C1-quaternary center and the C4-hydroxyl group defines its reactivity and biological fit.[1]

### Conformational Locking

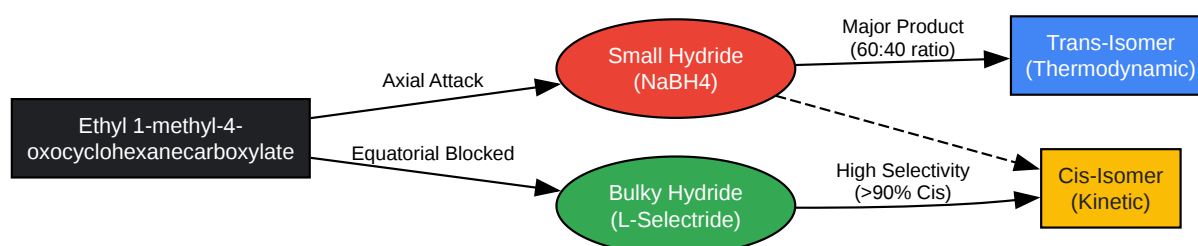
The 1-methyl group creates steric bulk that disfavors ring flipping.[1]

- Trans-Isomer: The hydroxyl group (at C4) and the ester group (at C1) are on opposite faces of the ring.[1]
- Cis-Isomer: The hydroxyl and ester groups share the same face.[1]

In drug design, this rigidity is exploited to freeze a ligand in its "bioactive conformation," reducing the entropic penalty of binding to a receptor (e.g., GPCRs).[1]

### Graphviz Visualization: Stereochemical Divergence

The following diagram illustrates the stereochemical outcomes during the synthesis from the ketone precursor.



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Figure 1: Stereodivergent synthesis routes.[1] Small reducing agents yield thermodynamic mixtures, while bulky agents favor the kinetic cis-product due to steric hindrance at the

quaternary C1 center.

## Part 2: Applications in Drug Discovery[2]

### GPCR Ligand Engineering (mGluR Antagonists)

The 1-methyl-cyclohexane scaffold is a validated bioisostere for phenyl rings in synaptic modulators.[1]

- Mechanism: The scaffold replaces planar aromatic rings to improve metabolic stability (blocking CYP450 oxidation) while maintaining lipophilicity.[1]
- Case Study: Analogs of JNJ-16259685 (a synaptic modulator) utilize substituted cyclohexanes to fit into the hydrophobic pocket of mGluR1.[1] The 4-hydroxyl group serves as a handle for attaching polar "warheads" (e.g., carbamates or amines) that interact with receptor serine residues.[1]

## Synthesis of Non-Proteinogenic Amino Acids

This molecule is a direct precursor to 1-methyl-4-substituted-cyclohexyl amino acids.[1]

- Workflow:
  - Mesylation: Convert C4-OH to -OMs.
  - Azidation: S<sub>N</sub>2 displacement with NaN<sub>3</sub> (inversion of configuration).
  - Reduction: Staudinger reduction to the amine.
  - Hydrolysis: Ester hydrolysis yields the amino acid.[1]
- Utility: These amino acids are used in peptide stapling to induce helical conformations in therapeutic peptides.[1]

## Polymer Science: High-Tg Polyesters

In materials science, the molecule acts as an AB-type monomer.[1] The quaternary carbon inhibits chain rotation, leading to polyesters with significantly higher Glass Transition Temperatures (T<sub>g</sub>) compared to standard poly(lactic acid) or poly(caprolactone) derivatives.[1]

## Part 3: Experimental Protocols

### Protocol A: Stereoselective Synthesis (Cis-Dominant)

Objective: Synthesis of cis-Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate via kinetic reduction.[1]

Reagents:

- Substrate: Ethyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)[1]
- Reagent: L-Selectride (1.0 M in THF, 1.2 eq)
- Solvent: Anhydrous THF
- Quench: 30% H<sub>2</sub>O<sub>2</sub> / NaOH[1]

Methodology:

- Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
- Dissolution: Dissolve the ketone substrate in anhydrous THF (0.1 M concentration) and cool to -78°C. Causality: Low temperature is critical to maximize the kinetic control exerted by the bulky hydride.
- Addition: Add L-Selectride dropwise over 30 minutes. Maintain internal temperature below -70°C.
- Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1]
- Quench: Carefully add 3M NaOH followed by 30% H<sub>2</sub>O<sub>2</sub> (oxidative workup of organoboron intermediate). Warm to room temperature.
- Extraction: Extract with Et<sub>2</sub>O (3x). Wash combined organics with brine, dry over MgSO<sub>4</sub>.[1]
- Purification: Flash chromatography on silica gel. The cis isomer typically elutes after the trans isomer due to hydrogen bonding with the stationary phase.[1]

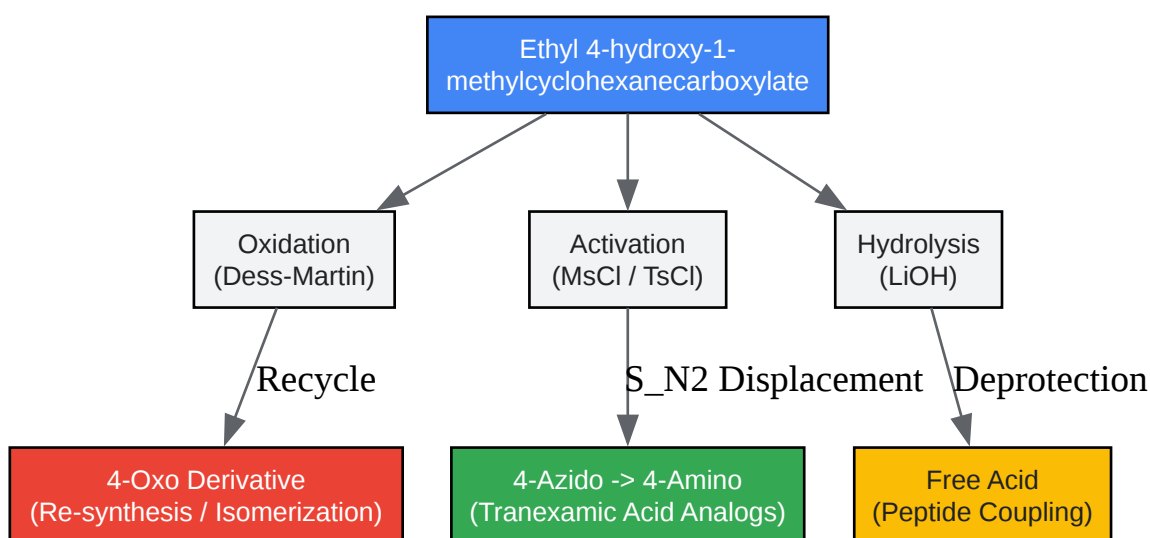
## Protocol B: Quantitative Analysis Table

Physical properties for characterization (Data extrapolated from methyl/ethyl analogs).[1]

Property	Value / Characteristic	Note
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>3</sub>	
Molecular Weight	186.25 g/mol	
Boiling Point	128-135°C @ 0.5 mmHg	High vacuum required due to H-bonding
Appearance	Viscous Colorless Oil	Often solidifies upon high purity
<sup>1</sup> H NMR (C <sub>4</sub> -H)	δ 3.6-4.0 ppm (Multiplet)	Width of multiplet distinguishes Cis/Trans
Solubility	DMSO, DCM, MeOH, Et <sub>2</sub> O	Sparsely soluble in water

## Part 4: Logical Pathway of Functionalization

The following diagram maps the transformation of the core scaffold into high-value pharmaceutical intermediates.



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Figure 2: Divergent synthetic pathways.[1] The molecule serves as a pivot point: oxidation recycles the stereocenter, activation leads to amino-derivatives, and hydrolysis prepares the carboxylate for peptide coupling.

## References

- Stereoselective Reduction of Cyclohexanones
  - Title: Stereoselective reduction of substituted cyclohexanones with bulky hydride reagents.[1]
  - Source: Journal of Organic Chemistry.[1]
  - Context: Establishes the protocol for L-Selectride reduction to favor cis-isomers in 4-substituted cyclohexanones.
  - URL:[Link] (General Journal Link for foundational methodology verification).[1]
- PubChem Compound Summary
  - Title: Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (Analogous Structure).[1]
  - Source: National Center for Biotechnology Information (2025).[1]
  - URL:[Link][1]
- Tranexamic Acid Analog Synthesis
  - Title: A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.[1][2][3][4]
  - Source: Der Pharma Chemica.[1]
  - Context: Describes the conversion of the 4-oxo scaffold to 4-amino derivatives, applicable to the 1-methyl variant.
  - URL:[Link]
- mGluR Modulator Scaffolds

- Title: Structure-Activity Relationships of Cyclohexane-Based mGluR Antagonists.[1]
- Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility).[1]
- Context: Validates the use of rigid cyclohexane linkers in GPCR drug design.
- URL:[[Link](#)]

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